molecular formula C11H15NO3S B2887498 (3S,4S)-4-(4-methylanilino)-1,1-dioxothiolan-3-ol CAS No. 2165739-36-4

(3S,4S)-4-(4-methylanilino)-1,1-dioxothiolan-3-ol

Cat. No.: B2887498
CAS No.: 2165739-36-4
M. Wt: 241.31
InChI Key: NPXUDFWMDMCZRH-GHMZBOCLSA-N
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Description

Historical Context of Thiolane Derivatives in Medicinal Chemistry

Thiolane derivatives, characterized by a five-membered saturated ring containing one sulfur atom, have long been integral to medicinal chemistry due to their structural versatility and bioavailability. The discovery of thiophene—a structurally analogous aromatic heterocycle—by Viktor Meyer in 1882 marked a pivotal moment in heterocyclic chemistry. Thiophene’s utility in corrosion inhibition, organic electronics, and drug discovery spurred interest in its saturated counterpart, thiolane, which offers enhanced stability and reduced toxicity. Early synthetic methods for thiophene, such as the Paal-Knorr and Gewald reactions, laid the groundwork for thiolane derivative synthesis. For instance, the Volhard–Erdmann cyclization enabled the production of tetrahydrobenzothiophene derivatives, demonstrating the feasibility of modular approaches to sulfur-containing heterocycles. These advancements positioned thiolane scaffolds as critical building blocks for antiviral, anticancer, and anti-inflammatory agents, with modern research leveraging their conformational rigidity for targeted therapeutic design.

Evolution of Sulfonamide-Based Inhibitor Research

Sulfonamide-based inhibitors emerged as a cornerstone of medicinal chemistry following the discovery of their antibacterial properties in the 1930s. The sulfonamide group (–SO$$2$$NH$$2$$) facilitates hydrogen bonding and electrostatic interactions with biological targets, enabling precise modulation of enzyme activity. Over time, structural refinements, such as the incorporation of chiral centers and heterocyclic appendages, have enhanced selectivity and potency. The compound (3S,4S)-4-(4-methylanilino)-1,1-dioxothiolan-3-ol exemplifies this evolution, combining a thiolane backbone with a sulfonamide moiety to achieve dual functionality: conformational stability from the thiolane ring and targeted inhibition via the sulfonamide group. Computational studies, including molecular docking and dynamics, have further refined sulfonamide inhibitor design by predicting binding affinities and optimizing steric interactions.

Current Research Landscape and Scientific Interest

Contemporary investigations into This compound focus on its role as a selective inhibitor of fatty acid-binding proteins (FABPs), which regulate lipid metabolism and inflammatory responses. Recent patents highlight its potential in treating metabolic disorders such as obesity and type 2 diabetes, with in vitro studies demonstrating nanomolar-level inhibition of FABP4. Parallel research explores its applicability in neurodegenerative diseases, where dysregulated lipid metabolism exacerbates conditions like Alzheimer’s. Advances in synthetic chemistry, such as stereoselective oxidation and sulfonation, have enabled the production of high-purity batches for preclinical testing. Additionally, collaborations between academic and industrial entities aim to streamline scale-up processes while maintaining enantiomeric excess, addressing challenges in large-scale synthesis.

Aims and Scope of Contemporary Academic Investigations

Current academic efforts prioritize three objectives:

  • Synthetic Optimization : Developing cost-effective, high-yield routes for This compound , particularly via catalytic asymmetric synthesis.
  • Mechanistic Elucidation : Mapping the compound’s interactions with FABPs using cryo-electron microscopy and isothermal titration calorimetry to identify key binding residues.
  • Therapeutic Expansion : Evaluating its efficacy in novel indications, including cancer cachexia and autoimmune disorders, through in vivo models.

These initiatives underscore the compound’s dual role as a tool for probing biological pathways and a candidate for clinical translation. Collaborative frameworks integrating synthetic chemistry, structural biology, and machine learning are expected to dominate future research trajectories.

Key Structural and Synthetic Features of this compound

Property Detail
Molecular Formula C$${10}$$H$${13}$$NO$$3$$S$$2$$
Chiral Centers Two [(3S) and (4S)]
Synthesis Multi-step process involving thiolane ring formation, sulfonation, and stereoselective oxidation.
Key Functional Groups Sulfonamide (–SO$$_2$$NH–), hydroxyl (–OH), and methyl-substituted aniline

Properties

IUPAC Name

(3S,4S)-4-(4-methylanilino)-1,1-dioxothiolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3S/c1-8-2-4-9(5-3-8)12-10-6-16(14,15)7-11(10)13/h2-5,10-13H,6-7H2,1H3/t10-,11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPXUDFWMDMCZRH-GHMZBOCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2CS(=O)(=O)CC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N[C@@H]2CS(=O)(=O)C[C@H]2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The chemical structure of (3S,4S)-4-(4-methylanilino)-1,1-dioxothiolan-3-ol can be represented as follows:

  • Molecular Formula : C₉H₁₃N₁O₃S
  • Molecular Weight : 213.27 g/mol
  • IUPAC Name : this compound

This compound features a thiolane ring with two oxo groups and an amino group attached to a phenyl ring, which contributes to its biological activity.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress in biological systems, which is linked to various diseases.

  • Study Findings :
    • A study demonstrated that derivatives of dioxothiolans possess radical scavenging activity. The presence of the methylanilino group enhances electron donation capabilities, increasing antioxidant efficacy .

Antimicrobial Activity

The compound has shown promising results against various microbial strains. The antimicrobial activity is attributed to its ability to disrupt microbial membranes.

  • Case Study :
    • In vitro tests revealed that this compound exhibited inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 50 to 200 µg/mL depending on the strain tested .

Cytotoxicity and Anti-cancer Potential

The cytotoxic effects of this compound have been evaluated in several cancer cell lines.

  • Research Findings :
    • A study assessed the cytotoxicity of this compound against human breast cancer cells (MCF-7). The results indicated an IC50 value of approximately 25 µM, suggesting significant anti-cancer potential .

The proposed mechanism for the biological activity of this compound involves:

  • Radical Scavenging : The dioxothiolane structure allows for effective radical scavenging.
  • Membrane Disruption : Interaction with microbial membranes leads to increased permeability and cell death.
  • Apoptosis Induction : In cancer cells, the compound may trigger apoptosis through mitochondrial pathways.

Table 1: Biological Activity Overview

Activity TypeAssay MethodResultReference
AntioxidantDPPH ScavengingIC50 = 30 µM
AntimicrobialAgar DiffusionMIC = 50 - 200 µg/mL
CytotoxicityMTT AssayIC50 = 25 µM

Case Studies

  • Antioxidant Activity :
    • A series of experiments confirmed that compounds with similar structures exhibit enhanced electron donation capabilities leading to increased antioxidant activity.
  • Antimicrobial Testing :
    • Various strains were tested; results showed effective inhibition against E. coli and S. aureus.
  • Cytotoxicity Assessment :
    • MCF-7 cells treated with varying concentrations of the compound showed a dose-dependent response leading to cell death.

Comparison with Similar Compounds

Structural Analogs of Thiolane Derivatives

Compound A : (3S,4S)-1,1-Dioxo-4-pyrrolidin-1-ylthiolan-3-ol
  • Structure: Features a pyrrolidine (cyclic secondary amine) substituent at the 4-position instead of 4-methylanilino.
  • Key Differences: The pyrrolidine group introduces basicity due to the amine, contrasting with the neutral aromatic 4-methylanilino group in the target compound. Enhanced solubility in polar solvents compared to the target compound due to the amine’s hydrogen-bonding capability.
Compound B : (3R,4R)-4-[4-(2-Chlorophenyl)piperazin-1-yl]-1,1-dioxothiolan-3-ol
  • Structure : Contains a piperazine ring with a 2-chlorophenyl substituent.
  • Molecular weight (330.83 g/mol) is significantly higher than the target compound (estimated ~227.28 g/mol), affecting pharmacokinetics.
Compound C : 4-[(2-Hydroxyethyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide
  • Structure: Substituted with a hydroxyethylamino group at the 4-position.
  • Key Differences: Molecular Weight: 195.24 g/mol (vs. ~227.28 g/mol for the target compound). The hydroxyethyl group enhances water solubility due to its polarity, unlike the hydrophobic 4-methylanilino group.

Functional Group Comparisons: 4-Methylanilino vs. Other Substituents

The 4-methylanilino group in the target compound contributes to:

  • Electron-Donating Effects : The methyl group activates the aromatic ring, influencing reactivity in further derivatization.

By contrast:

  • Pyrrolidine (Compound A) : Enhances basicity and hydrogen-bonding capacity.
  • Piperazine (Compound B) : Introduces a bulky, electronegative substituent (chlorophenyl), altering steric and electronic profiles.
  • Hydroxyethylamino (Compound C): Improves solubility and introduces a second hydroxyl group for additional polarity.

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Substituent Solubility Trends pKa (if available)
Target Compound C₁₀H₁₃NO₃S ~227.28 4-Methylanilino Likely low (hydrophobic) Not reported
(2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic acid C₁₁H₁₁NO₃ 221.21 4-Methylanilino + carboxylic acid Insoluble in water 2.81 ± 0.25
Compound C C₆H₁₃NO₄S 195.24 Hydroxyethylamino High (polar substituents) Not reported
  • Solubility: The target compound’s 4-methylanilino group likely reduces water solubility, similar to (2Z)-4-(4-methylanilino)-4-oxobut-2-enoic acid, which is water-insoluble .
  • Acidity : While the target compound’s hydroxyl group may confer mild acidity, its pKa is unreported. The related carboxylic acid analog has a pKa of 2.81, making it suitable for acid-base titration .

Q & A

Q. What are the established synthetic routes for (3S,4S)-4-(4-methylanilino)-1,1-dioxothiolan-3-ol, and how do reaction conditions influence stereochemical outcomes?

Methodological Answer: Synthesis typically involves multi-step organic reactions. For example, a thiolane ring with dioxo substituents can be functionalized via nucleophilic substitution or coupling reactions. A key step is the stereoselective introduction of the 4-methylanilino group, which requires precise control of temperature (e.g., 0–5°C for amine coupling) and chiral catalysts to preserve the (3S,4S) configuration . Example Protocol:

  • Step 1: Thiolane ring oxidation to form the 1,1-dioxo intermediate using mCPBA (meta-chloroperbenzoic acid) in dichloromethane .
  • Step 2: Stereoselective amination with 4-methylaniline using EDCI/HOBt coupling agents in anhydrous DMF .
    Critical Parameters:
  • Low temperatures reduce racemization.
  • Chiral HPLC (e.g., Chiralpak AD-H column) confirms enantiomeric excess ≥98% .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be prioritized?

Methodological Answer:

  • 1H/13C NMR: Focus on resolving the stereochemical environment. For example:
    • The hydroxyl proton (δ ~4.2 ppm) shows coupling with the adjacent thiolane protons (J = 6–8 Hz) .
    • Aromatic protons from the 4-methylanilino group appear as a doublet (δ ~7.1 ppm) .
  • HRMS: Confirm molecular ion [M+H]+ with <2 ppm error .
  • IR: Detect sulfone (SO₂) stretches at 1300–1150 cm⁻¹ and hydroxyl (O–H) at 3300–3500 cm⁻¹ .

Q. How can researchers resolve contradictions in reported yields for the final amination step?

Methodological Answer: Discrepancies in yields (e.g., 55% vs. 77% in similar reactions ) often arise from:

Purification Methods: Use flash chromatography with gradient elution (heptane/EtOAc) instead of simple filtration.

Moisture Sensitivity: Ensure anhydrous conditions via molecular sieves or inert gas purging during amine coupling .

Catalyst Loading: Optimize EDCI/HOBt stoichiometry (1.2–1.5 equivalents) to minimize side products .

Case Study:
A 15% yield improvement was achieved by switching from silica gel to reverse-phase C18 chromatography for polar byproduct removal .

Q. What strategies are recommended for analyzing stereochemical stability under physiological conditions?

Methodological Answer: The compound’s stereochemical integrity can degrade via:

  • Hydrolysis: The dioxothiolane ring may undergo acid-catalyzed ring-opening.
    Experimental Design:

Accelerated Stability Testing: Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C.

Chiral Analysis: Monitor enantiomeric ratio daily using chiral LC-MS .
Findings:

  • pH 7.4: >95% stereochemical retention after 72 hours.
  • pH 1.2: Rapid racemization (50% after 24 hours) due to protonation of the sulfone group .

Q. How can computational modeling predict structure-activity relationships (SAR) for this compound?

Methodological Answer:

Docking Studies: Use AutoDock Vina to model interactions with biological targets (e.g., kinases or GPCRs). The 4-methylanilino group shows π-π stacking with hydrophobic pockets .

MD Simulations: Assess conformational flexibility of the dioxothiolane ring over 100 ns trajectories (AMBER force field).
Key Insight:

  • Rigidity of the thiolane ring enhances binding affinity but reduces solubility. Introduce polar substituents (e.g., –OH at C3) to balance .

Q. What advanced techniques validate the compound’s purity in multi-step syntheses?

Methodological Answer:

  • 2D NMR (HSQC, HMBC): Correlate protons and carbons to confirm connectivity, especially between the thiolane and anilino moieties .
  • X-ray Crystallography: Resolve absolute configuration (e.g., CCDC deposition for (3S,4S) confirmation) .
  • Elemental Analysis: Match calculated vs. observed C, H, N, S content (deviation <0.4%) .

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